molecular formula C20H16ClN5OS B2489333 N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483293-62-5

N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2489333
CAS RN: 483293-62-5
M. Wt: 409.89
InChI Key: ZCSITGRAQSJXTM-UHFFFAOYSA-N
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Description

The literature does not directly address N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide but discusses related compounds, indicating a research interest in pyrazolo[3,4-d]pyrimidin derivatives for their biological activities and potential therapeutic applications. These compounds are synthesized and evaluated for their binding affinities and abilities to modulate various biological targets, indicating the significance of their chemical structures in drug discovery (Selleri et al., 2005).

Synthesis Analysis

Synthesis methods for related compounds involve Suzuki-Miyaura cross-coupling reactions and multi-component reactions, highlighting the versatility and complexity of synthesizing pyrazolo[3,4-d]pyrimidin derivatives. Such synthetic approaches are critical for the development of compounds with potential biological activities (Rádl et al., 2010).

Molecular Structure Analysis

The crystal structure analysis of related compounds has been performed using X-ray diffraction, revealing the conformations and intermolecular interactions that might influence their biological activities. Such studies provide a foundation for understanding the molecular structure of this compound (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[3,4-d]pyrimidin derivatives include the formation of hydrogen bonds and interactions that are crucial for their biological activities. The synthesis and functionalization processes often introduce various substituents to modulate the compounds' chemical properties and biological activities (Auzzi et al., 1983).

Physical Properties Analysis

Physical properties, such as solubility and stability, are essential for the pharmacokinetic profile of a compound. While specific data on this compound are not directly available, related research indicates that the physical properties of pyrazolo[3,4-d]pyrimidin derivatives are carefully considered during synthesis to ensure their efficacy as pharmaceutical agents.

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity of pyrazolo[3,4-d]pyrimidin derivatives, are central to their function as ligands for biological receptors. Studies on related compounds have shown that modifications to the pyrimidin ring can significantly affect their interaction with biological targets, demonstrating the importance of chemical property analysis in drug design (Selleri et al., 2001).

Scientific Research Applications

Phosphodiesterase Inhibition

  • A series of compounds, including those structurally related to N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, have been investigated for their inhibitory activity on cyclic GMP phosphodiesterase. This has implications in the treatment of conditions like hypertension (Dumaitre & Dodic, 1996).

Anti-Inflammatory Properties

  • Compounds within this chemical class have been synthesized and evaluated for their anti-inflammatory properties, showing promise as nonsteroidal anti-inflammatory drugs without ulcerogenic activity (Auzzi et al., 1983).

Anticancer Activity

  • Research has also been conducted on the synthesis and biological activity of derivatives, including moderate anticancer activity against specific cell lines (Jiu-fu et al., 2015).

Treatment of Cognitive Impairment

  • A study on 3-aminopyrazolo[3,4-d]pyrimidinones, related to the compound , focused on their potential as inhibitors for phosphodiesterase 1. This research is significant for the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Synthesis and Structural Studies

  • The synthesis and structural analysis of similar compounds have been extensively studied. These studies contribute to understanding the molecular structure and potential applications of such compounds (El-Khawaga et al., 2009).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-7-8-14(9-17(13)21)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSITGRAQSJXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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